Dicyanoaurate ion

Stability Constant Coordination Chemistry Thermodynamics

Dicyanoaurate ion [Au(CN)₂]⁻ is the definitive gold(I) source for electroplating and nanoparticle synthesis where alternative complexes fail to deliver crystalline quality or size control. Substituting with sulfite- or chloride-based gold precursors frequently results in polycrystalline deposits or polydisperse nanoparticles. This complex solves these problems through its exceptionally high stability (log β₂ ≈ 38) and covalent Au-CN bonding character. - Enables single-crystal gold electrodeposits unattainable with sulfite electrolytes under identical conditions. - Facilitates room-temperature synthesis of monodisperse 2.4-8 nm gold nanospheres; ionic precursors yield broader distributions. - Provides 4× higher foam-fractionation selectivity over dicyanoargentate (10.85 vs. 2.71), enabling preferential gold recovery from mixed leachates.

Molecular Formula C2AuN2-
Molecular Weight 249 g/mol
CAS No. 14950-87-9
Cat. No. B080273
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDicyanoaurate ion
CAS14950-87-9
Synonymsammonium dicyanoaurate
aurocyanide
dicyanoaurate
gold cyanide
gold monocyanide
KAu(CN)2
potassium aurocyanide
potassium dicyanoaurate
sodium dicyanoaurate
Molecular FormulaC2AuN2-
Molecular Weight249 g/mol
Structural Identifiers
SMILES[C-]#N.[C-]#N.[Au+]
InChIInChI=1S/2CN.Au/c2*1-2;/q2*-1;+1
InChIKeyQGIPNVHDSSGMAA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / 10 g / 1 kg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Dicyanoaurate Ion Procurement Guide


The dicyanoaurate ion, [Au(CN)₂]⁻ (CAS 14950-87-9), is a linear coordination complex of gold(I) bearing two cyanide ligands. It constitutes the gold-bearing species in cyanide-based electroplating baths, the primary soluble complex generated during industrial gold cyanidation, and a precursor for gold nanoparticle synthesis [1]. The anion is characterized by exceptionally high thermodynamic stability (formation constant K ≈ 10³⁸) and water solubility, making it the workhorse gold(I) species for applications requiring controlled reduction to metallic gold [2].

1 Cyanide-based electroplating baths requiring linear gold(I) complex
2 Industrial gold cyanidation or alkaline leaching processes
3 Gold nanoparticle synthesis from covalent Au–CN precursor at room temperature

Why Dicyanoaurate Ion Cannot Be Substituted


Substituting dicyanoaurate ion with other gold complexes such as tetrachloroaurate(III) ([AuCl₄]⁻), gold(I) sulfite ([Au(SO₃)₂]³⁻), or silver dicyanide ([Ag(CN)₂]⁻) results in substantial performance divergence across reduction behavior, separation selectivity, crystal quality, and synthetic outcome. The differences are quantitative and context-specific: dicyanoaurate exhibits a stability constant orders of magnitude higher than alternative gold complexes [1], demonstrates 4-fold higher selectivity over silver dicyanide in foam fractionation separation [2], yields gold single-crystals where sulfite-based electrolytes do not [3], and provides a covalent Au–CN bonding character that enables sub-10 nm monodisperse nanoparticle formation at room temperature [4]. Generic substitution without consideration of these differential parameters can lead to process failure or irreproducible results.

Stability Stability constant differs by orders of magnitude vs. tetrachloroaurate; may shift reduction behavior and process window.
Selectivity Foam fractionation selectivity over dicyanoargentate can be substantially higher; separation efficiency may not transfer.
Crystal quality Single-crystal gold deposits reported only from dicyanoaurate-based baths; sulfite electrolytes failed to produce crystals.

Quantitative Evidence vs. Comparators


Thermodynamic Stability vs. Tetrachloroaurate

The dicyanoaurate ion possesses a stability constant (formation constant) of K ≈ 10³⁸, which is approximately 10¹³ times higher than that of tetrachloroaurate(III) ([AuCl₄]⁻, log β₄ ≈ 25) [1][2]. This exceptional thermodynamic stability underpins the ion's resistance to ligand displacement under aqueous alkaline conditions where alternative gold complexes would hydrolyze or undergo ligand exchange.

Stability vs. Tetrachloroaurate
Cross-study comparable
Formation constant ~10³⁸ vs. ~10²⁵ (10¹³-fold higher)
Reported to underpin process viability in alkaline leaching/plating where chloroaurate would decompose.
Class-level thermodynamic inference; verify for specific ionic strength.
Stability Constant Coordination Chemistry Thermodynamics

Foam Fractionation Selectivity

In continuous foam fractionation studies using a quaternary ammonium surfactant, the selectivity coefficient for dicyanoaurate ([Au(CN)₂]⁻) versus iodide (I⁻) was determined as 10.85, compared to a coefficient of 2.71 for dicyanoargentate ([Ag(CN)₂]⁻) versus iodide under identical conditions [1]. This represents an approximately 4-fold higher selectivity for the gold complex over the silver analog.

Foam Fractionation Selectivity
Head-to-head
Selectivity coefficient vs. I⁻: Au(CN)₂⁻ 10.85; Ag(CN)₂⁻ 2.71 (~4.0× higher)
Reported higher selectivity supports improved gold/silver separation in surfactant-based recovery.
Continuous flow foam fractionation; verify with actual process matrix.
Selectivity Separation Foam Fractionation

Single-Crystal Electrodeposition: Cyanide vs. Sulfite

A direct comparative electrodeposition study evaluated potassium dicyanoaurate(I) (cyanide-based) versus sodium disulfitoaurate(I) (sulfite-based, non-cyanide) electrolytes for gold crystal growth. Gold single-crystals were successfully grown only from the cyanidic solutions containing dicyanoaurate ion; the sulfite-based electrolyte failed to produce single-crystals under identical periodic reverse current and ultrasonic field conditions [1].

Single-Crystal Electrodeposition
Head-to-head
Gold single-crystals grown only from cyanide electrolyte; sulfite-based bath failed.
Cyanide bath remains reported to be required for single-crystal morphology under tested conditions.
Periodic reverse current; ion-track membrane template.
Electrodeposition Single-Crystal Gold Plating

Monodisperse Gold Nanoparticle Synthesis

The covalent character of the Au(CN)₂⁻ precursor, absent in ionic gold chloride precursors (e.g., HAuCl₄), was exploited to synthesize sub-10 nm gold nanospheres (≈2.4 nm) and highly monodisperse icosahedral gold nanoparticles (≈8 nm) at room temperature in a one-pot aqueous synthesis [1]. This represents a class-level differentiation where dicyanoaurate's covalent Au–CN bonding enables size control and crystallographic uniformity not achievable with ionic chloride-based precursors.

Monodisperse Nanoparticle Synthesis
Class-level
~2.4 nm nanospheres; ~8 nm monodisperse icosahedral Au NPs at room temperature.
Covalent Au–CN precursor reported to enable sub-10 nm monodispersity not typical for ionic chloroaurate.
Class-level inference; validate with your specific protocol.
Nanoparticle Synthesis Monodispersity Gold Nanomaterials

Polarographic Differentiation

A polarographic study of dicyanoaurate ([Au(CN)₂]⁻) and tetracyanoaurate ([Au(CN)₄]⁻) complexes demonstrated that distinct current-voltage curves were obtained for both complexes, establishing that polarography serves as a reliable quantitative method for differentiating and analyzing the two gold-cyanide species [1]. This electrochemical distinction is critical for process monitoring where Au(I) and Au(III) speciation must be controlled independently.

Polarographic Differentiation
Head-to-head
Distinct current-voltage curves for [Au(CN)₂]⁻ and [Au(CN)₄]⁻
Supports species-specific quantification in mixed gold-cyanide process streams.
Polarography with/without supporting electrolyte.
Polarography Electroanalysis Speciation

Sorption Capacity vs. Tetrachloroaurate

Anion exchangers bearing guanidyl ligands exhibit differential sorption behavior toward dicyanoaurate and tetrachloroaurate. From 50 ppm dicyanoaurate solutions, sorption was approximately 45 mg gold/g resin, whereas from tetrachloroaurate solutions, sorption exceeded 100 mg gold/g resin [1]. This 2.2-fold capacity difference informs resin selection when processing different gold complex feedstocks.

Sorption Capacity vs. Tetrachloroaurate
Head-to-head
~45 mg Au/g (from 50 ppm [Au(CN)₂]⁻) vs. >100 mg Au/g for [AuCl₄]⁻
Reported >2.2× higher capacity for tetrachloroaurate; informs resin selection by gold complex type.
Guanidyl-functionalized anion exchanger.
Sorption Ion Exchange Gold Recovery

Validated Application Scenarios


Single-Crystal Gold Electroplating

Dicyanoaurate-based cyanide electrolytes are indicated for gold electroplating applications where single-crystalline deposit formation is required—a capability not achieved with sulfite-based (non-cyanide) alternative electrolytes under identical deposition conditions [4]. This applies to specialized electronic contacts, research electrodes, and microfabricated devices where crystalline orientation affects performance. Selection over sulfite electrolytes is justified by the demonstrated ability to produce single-crystals, whereas sulfite electrolytes fail to yield this morphology.

Gold-Silver Separation from Cyanide Leach

In hydrometallurgical gold extraction processes producing mixed dicyanoaurate/dicyanoargentate cyanide leach solutions, dicyanoaurate's 4-fold higher foam fractionation selectivity coefficient (10.85 vs. 2.71 for dicyanoargentate versus iodide) supports preferential gold recovery strategies [4]. Foam fractionation or related surfactant-based separation systems can exploit this intrinsic selectivity differential to achieve gold-silver separation not attainable with alternative gold complexes lacking comparable selectivity.

Room-Temperature Monodisperse Gold Nanoparticles

Dicyanoaurate ion serves as the covalent precursor for one-pot aqueous synthesis of sub-10 nm gold nanospheres (≈2.4 nm) and highly monodisperse icosahedral gold nanoparticles (≈8 nm) at room temperature [4]. This application scenario is uniquely enabled by the covalent Au–CN bonding character of dicyanoaurate, which is absent in ionic chloride-based gold precursors. Nanoparticle synthesis requiring tight size control, crystallographic uniformity, and room-temperature processing conditions justifies procurement of dicyanoaurate over HAuCl₄ or other gold salts.

Speciation Analysis of Au(I)/Au(III) Cyanides

Polarography provides distinct current-voltage signatures for dicyanoaurate ([Au(CN)₂]⁻) versus tetracyanoaurate ([Au(CN)₄]⁻), enabling species-specific quantitative analysis in mixed gold-cyanide process streams [4]. This analytical differentiation supports quality control in electroplating bath monitoring, gold leaching optimization, and research applications where gold(I) versus gold(III) speciation must be accurately determined. Dicyanoaurate is the relevant standard for calibrating Au(I) response in such analytical workflows.

Application
Selection Property
Validation Focus
Single-Crystal Gold Electroplating
Cyanide electrolyte crystal growth capability
Single-crystal formation vs. non-cyanide baths
Gold-Silver Separation from Cyanide Leach
Foam fractionation selectivity profile
Gold/silver separation efficiency
Room-Temperature Monodisperse Gold Nanoparticles
Covalent Au–CN precursor chemistry
Room-temperature nanoparticle monodispersity
Speciation Analysis of Au(I)/Au(III) Cyanides
Electrochemical speciation signature
Polarographic differentiation of Au(I)/Au(III)

Technical Documentation Hub

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